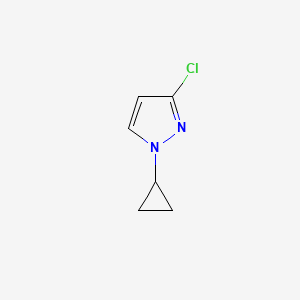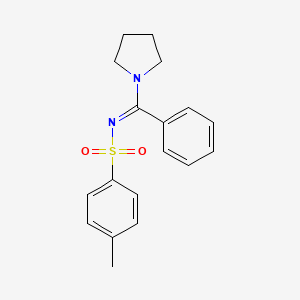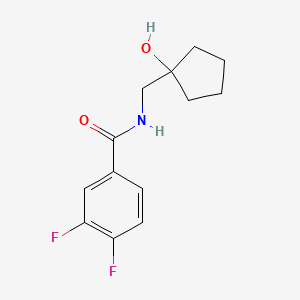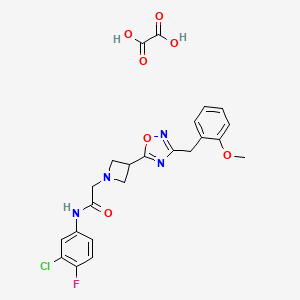
3-Chloro-1-cyclopropyl-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-cyclopropyl-pyrazole is a chemical compound with the CAS Number: 1783435-57-3 . It has a molecular weight of 142.59 and its IUPAC name is 3-chloro-1-cyclopropyl-1H-pyrazole . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, often involves multicomponent reactions . These reactions can include the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H7ClN2 . The InChI code for this compound is 1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 142.59 and its linear formula is C6H7ClN2 .Scientific Research Applications
Reactivity in Catalyzed Arylations
3-Chloro-1-cyclopropyl-pyrazole derivatives demonstrate notable reactivity in palladium-catalyzed direct arylations. These reactions efficiently produce C4-arylated pyrazoles without decomposing the cyclopropyl unit, allowing for diverse functional group tolerance (Sidhom et al., 2018).
Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles
Research shows that cyclopropyl oximes can be used in a one-pot synthesis of fully substituted 1H-pyrazoles and isoxazoles. This synthesis method is dependent on reaction conditions, demonstrating the versatility of this compound in chemical transformations (Wang et al., 2008).
Conformational and NBO Analysis
The conformational studies and Natural Bond Orbital (NBO) analysis of this compound derivatives highlight their structural and electronic properties, providing insights into their potential applications in various fields (Channar et al., 2019).
Synthesis Pathways for Isosteres of Imidazole Fungicides
The compound is used in the synthesis of tetrasubstituted pyrazoles through different cyclization strategies. These pyrazoles are isosteres of imidazole fungicides, indicating potential applications in agriculture and pest control (Dumeunier et al., 2013).
Synthesis and Biological Evaluation as Antifungal Agents
This compound derivatives have been synthesized and evaluated for their antifungal activity, specifically against Candida albicans. This suggests its potential use in developing new antifungal medications or agricultural chemicals (Maruoka et al., 2008).
Use in Scalable Processes for Insecticidal Candidates
The compound has been evaluated in the development of scalable processes for insecticidal candidates, such as in the synthesis of tyclopyrazoflor. This shows its utility in large-scale industrial applications related to pest control (Yang et al., 2019).
Safety and Hazards
Future Directions
The field of organic synthesis has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . These advances suggest a promising future for the synthesis and application of pyrazole derivatives, including 3-Chloro-1-cyclopropyl-pyrazole.
Properties
IUPAC Name |
3-chloro-1-cyclopropylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDKWYBYDYGOEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)
![Tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2415896.png)
![1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine](/img/structure/B2415897.png)
![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2415901.png)
![N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415902.png)


![6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2415905.png)
![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
